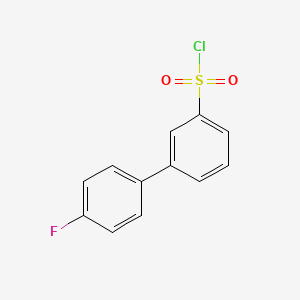

3-(4-fluorophenyl)benzenesulfonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(4-fluorophenyl)benzenesulfonyl Chloride can be synthesized from 1,3-benzenedisulfonyl fluoride . The preparation involves the reaction of 1,3-benzenedisulfonyl fluoride with appropriate reagents under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the quality and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-fluorophenyl)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Palladium Catalysts: For coupling reactions like Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the products are typically sulfonamides, sulfonate esters, or sulfonate thioesters.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Synthesis of Pharmaceuticals

One of the most notable applications of 3-(4-fluorophenyl)benzenesulfonyl chloride is its role in synthesizing pharmaceutical compounds. For instance, it is utilized in the synthesis of bicalutamide, an antiandrogen medication used for prostate cancer treatment. The compound acts as a key intermediate in the production process, where its high purity facilitates efficient synthesis and minimizes impurities in the final product .

2. Reaction with Amines

The sulfonyl chloride can react with amines to form sulfonamides, which are essential in medicinal chemistry. This reaction typically occurs under mild conditions and provides an effective route to synthesize various sulfonamide derivatives that exhibit antibacterial properties.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Sulfonamide Formation | This compound + Amine | Sulfonamide Derivative | Mild temperature |

| Bicalutamide Synthesis | This compound + 2-hydroxy-2-methylpropionic acid | Bicalutamide | Controlled environment |

Case Studies

Case Study 1: Bicalutamide Production

A detailed study demonstrated that using this compound significantly improved the yield and purity of bicalutamide compared to traditional methods. The process involved reacting this sulfonyl chloride with optically active intermediates, yielding a final product with high enantiomeric purity . This advancement highlights the importance of this compound in pharmaceutical manufacturing.

Case Study 2: Antibacterial Sulfonamides

Research has shown that various sulfonamides synthesized from this compound exhibit potent antibacterial activity against resistant strains of bacteria. These derivatives were tested against common pathogens, demonstrating effectiveness and paving the way for new antibiotic formulations .

Mecanismo De Acción

The mechanism of action of 3-(4-fluorophenyl)benzenesulfonyl Chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobiphenyl-4-sulfonyl Chloride: This compound has a similar structure but with a different substitution pattern.

3-Fluorobenzenesulfonyl Chloride: Another fluorinated arylsulfonyl chloride with a different substitution position.

Uniqueness

3-(4-fluorophenyl)benzenesulfonyl Chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various synthetic applications and research fields.

Actividad Biológica

3-(4-Fluorophenyl)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H10ClFNO2S

- Molecular Weight : 285.74 g/mol

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of bacterial cell wall synthesis.

- Case Study : A study demonstrated that derivatives of sulfonyl chlorides showed high activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The fluorine substitution enhances the lipophilicity and bioactivity of the compound, making it more effective against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways.

- Mechanism of Action : The compound interacts with specific molecular targets involved in cell proliferation and apoptosis. It has been observed to modulate the expression of apoptotic proteins such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells .

- Case Study : In vitro studies on human non-small cell lung cancer cells (A549) indicated that compounds similar to this compound exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil. For example, a related compound showed an IC50 of 0.46 µM compared to 4.98 µM for 5-FU, indicating a higher potency .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the para position significantly influences the biological activity of sulfonyl chlorides. Research suggests that fluorinated compounds often demonstrate enhanced potency due to improved interactions with biological targets.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 5-FU | 4.98 | Control Drug |

| 6l | 0.46 | Anticancer Agent |

| 6k | 3.14 | Anticancer Agent |

Propiedades

IUPAC Name |

3-(4-fluorophenyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-3-1-2-10(8-12)9-4-6-11(14)7-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTKFJNSQWKALJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409195 |

Source

|

| Record name | 3-(4-fluorophenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861248-58-0 |

Source

|

| Record name | 3-(4-fluorophenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.